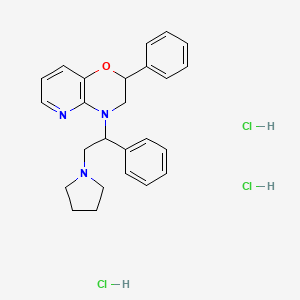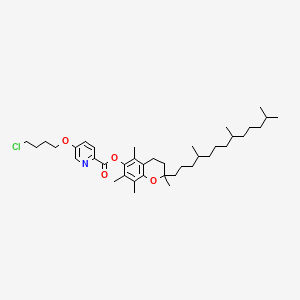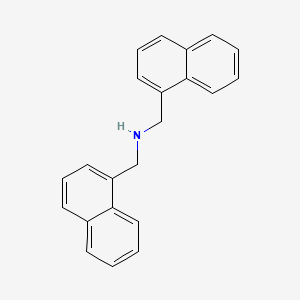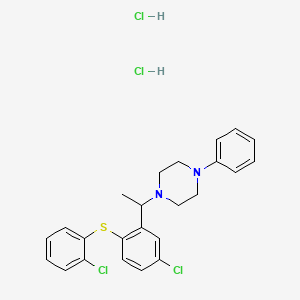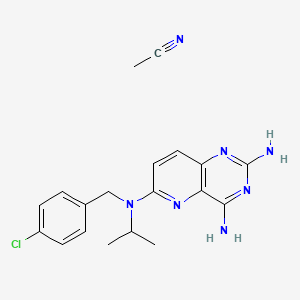
6-(p-Chloro-N-isopropylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine and acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(p-Chloro-N-isopropylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine and acetonitrile is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug development and other scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(p-Chloro-N-isopropylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine typically involves multi-step organic reactions. Common starting materials might include pyrimidine derivatives and chlorinated benzylamines. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring purity through advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
科学的研究の応用
6-(p-Chloro-N-isopropylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine may have several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition or activation of certain biological processes, leading to therapeutic effects or other biological outcomes.
類似化合物との比較
Similar Compounds
- 6-(p-Chloro-N-methylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine
- 6-(p-Chloro-N-ethylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine
Uniqueness
The unique structural features of 6-(p-Chloro-N-isopropylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine, such as the isopropyl group, may confer specific biological activities or chemical properties that distinguish it from similar compounds.
特性
CAS番号 |
93683-97-7 |
|---|---|
分子式 |
C19H22ClN7 |
分子量 |
383.9 g/mol |
IUPAC名 |
acetonitrile;6-N-[(4-chlorophenyl)methyl]-6-N-propan-2-ylpyrido[3,2-d]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H19ClN6.C2H3N/c1-10(2)24(9-11-3-5-12(18)6-4-11)14-8-7-13-15(22-14)16(19)23-17(20)21-13;1-2-3/h3-8,10H,9H2,1-2H3,(H4,19,20,21,23);1H3 |
InChIキー |
MQIBXRILTJQVQR-UHFFFAOYSA-N |
正規SMILES |
CC#N.CC(C)N(CC1=CC=C(C=C1)Cl)C2=NC3=C(C=C2)N=C(N=C3N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


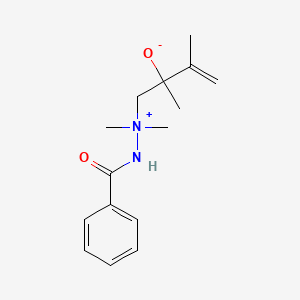

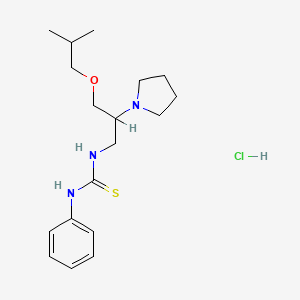
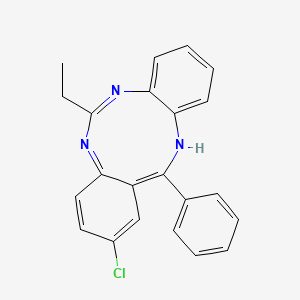
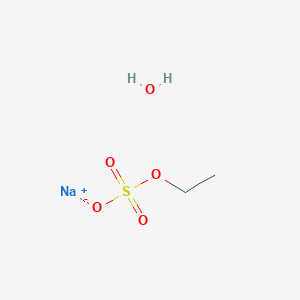
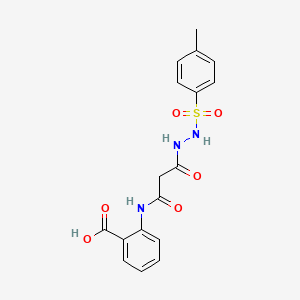


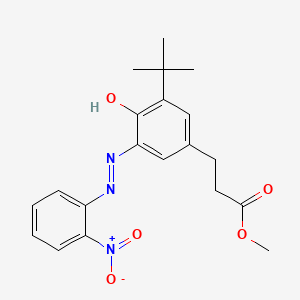
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
